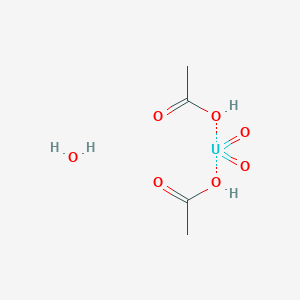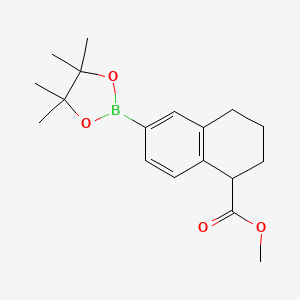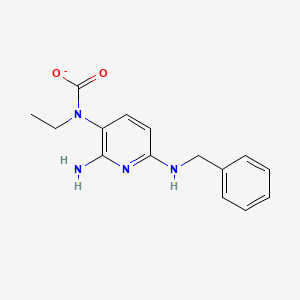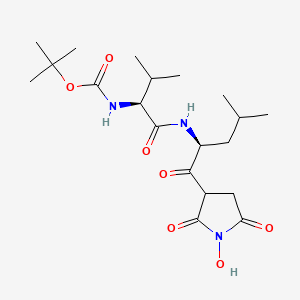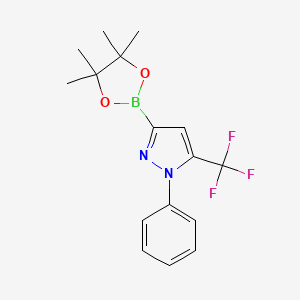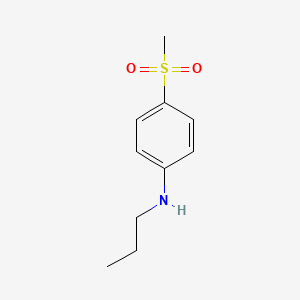![molecular formula C20H20ClNO2 B15132416 1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the 8-position of the chroman ring. The unique spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidine derivative in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions, leading to the formation of various derivatives. Common reagents include alkyl halides, amines, and thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
6-Chlorospiro[chroman-4,4′-imidazolidine]-2′,5′-dione: This compound shares a similar chroman ring but differs in the attached spirocyclic structure and functional groups.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, exhibit diverse biological activities and are structurally distinct from the chroman-piperidine framework.
The uniqueness of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one lies in its specific spirocyclic structure and the presence of both benzyl and chlorine substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20ClNO2 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
1'-benzyl-8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C20H20ClNO2/c21-17-8-4-7-16-18(23)13-20(24-19(16)17)9-11-22(12-10-20)14-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Clave InChI |
PNHVFNXARSPXPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(=O)C3=C(O2)C(=CC=C3)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
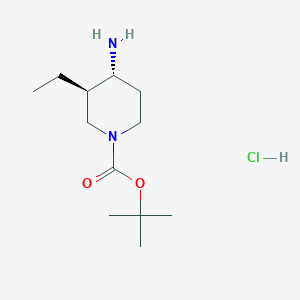
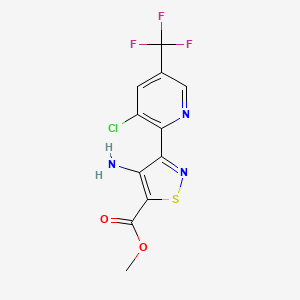
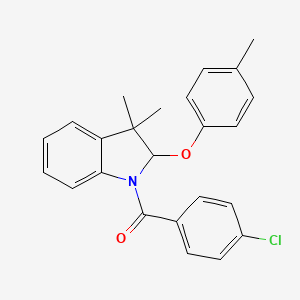


![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
